molecular formula C4H13N5O2 B142208 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane CAS No. 146724-94-9

1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane

Cat. No. B142208
M. Wt: 163.18 g/mol
InChI Key: HMRRJTFDJAVRMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions (MCRs), as seen in the synthesis of octahydroquinazolines, where cyclic enaminones are reacted with primary amines/diamines and formaldehyde under microwave-assisted conditions . Similarly, the synthesis of 1,1′-bis(oxazoline-2-yl)-ferrocene derivatives from bis(β-hydroxylamide)s suggests a method that could potentially be adapted for the synthesis of bis(aminoethyl) triazane derivatives .

Molecular Structure Analysis

While the molecular structure of "1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane" is not analyzed in the provided papers, the structure of related compounds like 1,1′-bis(oxazoline-2-yl)-ferrocene derivatives is reported, including their crystal structure . This indicates that X-ray crystallography could be a valuable tool for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, the DNA cleavage activity of 3-amino-1,2,4-benzotriazine 1,4-dioxide (SR4233) involves the generation of hydroxyl radicals, which suggests that similar triazane derivatives might also engage in radical-mediated reactions . Additionally, the reactivity of N-substituted benzotriazoles as synthons for 1,3-dipoles indicates the potential for cycloaddition reactions in the synthesis or modification of triazane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, such as the antiarrhythmic activity and blood hydrolysis properties of mono- and bis(aminomethyl)phenylacetic acid esters . These studies provide a framework for understanding how the structure of a compound can influence its biological activity and stability, which is relevant for the analysis of "1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane".

Scientific Research Applications

Synthesis and Potential Applications in Drug Development

The compound 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of new chemical compounds and their potential applications in drug development. For instance:

  • Synthesis of NO Donating Agents : Compounds like 3,3-Bis(2-nitroxyethyl) derivatives of 1,1′-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) are synthesized as a new type of NO-donating agents. These compounds, which include structures related to 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane, have potential applications in medical research as NO donors (Pokhvisneva et al., 2018).

  • Antimicrobial Activity : Research into heterocyclic compounds used in pharmaceuticals has explored derivatives of 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane. These studies involve synthesizing new compounds and testing their antimicrobial activity, indicating a potential application in developing new antimicrobial drugs (Wanjari, 2020).

  • Antitumor Agents : The compound has been used in the synthesis of antitumor agents, particularly in the context of bis(aminoalkyl)amino derivatives. Such studies highlight the potential of derivatives of 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane in developing new anticancer drugs (Murdock et al., 1979).

  • Synthesis of Bis-Phosphonic Acid Derivatives : The compound has been utilized in the synthesis of 1-Hydroxy-1,1-bis(phosphonic acid)s, demonstrating its versatility in chemical synthesis and potential applications in medicine and chemistry (Egorov et al., 2011).

Future Directions

The compound has been used in research for its in vitro cytotoxic activity against a panel of human cancer cell lines . Compound 6, a derivative of “1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane”, showed the most promising results in all biological studies . This suggests that “1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane” and its derivatives could have potential applications in cancer research.

properties

IUPAC Name

(Z)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCBOXEDICOIX-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)[N+](=NO)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN(CCN)/[N+](=N/O)/[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7036795
Record name DETA-NONOate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane

CAS RN

146724-94-9
Record name 2,2'-(Hydroxynitrosohydrazono)bis-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DETA-NONOate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(Hydroxynitrosohydrazono)bis-ethanimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROXY-2-OXO-3,3-BIS(2-AMINOETHYL)-1-TRIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDS7ZYG72J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
DD Fraser, EK Patterson, M Slessarev… - Critical Care …, 2020 - journals.lww.com
Objectives: Coronavirus disease 2019 is caused by the novel severe acute respiratory syndrome coronavirus 2 virus. Patients admitted to the ICU suffer from microvascular thrombosis, …
Number of citations: 107 journals.lww.com

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